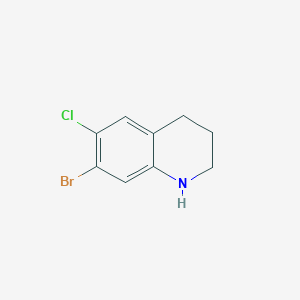

7-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Bromo-1,2,3,4-tetrahydroquinoline is a type of organic compound that is a semi-hydrogenated derivative of quinoline . It’s a colorless oil and is used as a pharmaceutical intermediate .

Synthesis Analysis

Tetrahydroquinolines are produced by hydrogenation of quinolines . Because the hydrogenation is reversible, tetrahydroquinoline has been often examined as a hydrogen-donor solvent in coal liquifaction .Molecular Structure Analysis

The molecular formula of 7-Bromo-1,2,3,4-tetrahydroquinoline is C9H10BrN . Its average mass is 248.547 Da and its monoisotopic mass is 246.976334 Da .Physical And Chemical Properties Analysis

7-Bromo-1,2,3,4-tetrahydroquinoline is a solid at room temperature . It’s insoluble in water .Wissenschaftliche Forschungsanwendungen

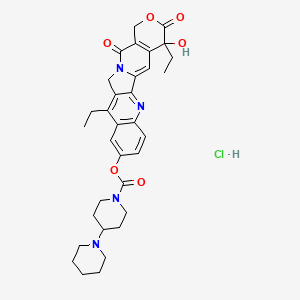

Synthesis of Lenacapavir

“7-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline” is a heterocyclic fragment used in the synthesis of Lenacapavir , a potent capsid inhibitor for the treatment of HIV-1 infections . A new approach to synthesizing this compound from inexpensive 2,6-dichlorobenzonitrile has been described .

Pharmaceutical Intermediate

This compound is used as a pharmaceutical intermediate . Pharmaceutical intermediates are crucial in the production of active pharmaceutical ingredients (APIs), which are then used to produce drugs.

Synthesis of Indole Derivatives

Indoles are a significant heterocyclic system in natural products and drugs . “7-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline” could potentially be used in the synthesis of indole derivatives, which play a main role in cell biology and have various biologically vital properties .

Transformation Pathways in Chlorination

The compound could potentially be involved in the transformation pathways of 2,6-BCBQ in chlorination . This could be relevant in environmental chemistry, where understanding the transformation pathways of various compounds is crucial.

Synthesis of Biologically Active Compounds

The compound could potentially be used in the synthesis of biologically active compounds for the treatment of various disorders in the human body . These compounds could potentially be used for the treatment of cancer cells, microbes, and different types of disorders .

Synthesis of 3-Aminoindazoles

3-Aminoindazoles are a privileged class of heterocyclic structures common to many biologically active compounds . “7-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline” could potentially be used in the synthesis of these structures .

Wirkmechanismus

Mode of Action

It is known that the compound can undergo various chemical reactions under acidic conditions .

Biochemical Pathways

It is known that tetrahydroquinoline derivatives can be involved in a variety of biological processes .

Pharmacokinetics

It is known that the compound is insoluble in water , which may affect its bioavailability.

Result of Action

It is known that tetrahydroquinoline derivatives can exhibit a variety of biological activities .

Safety and Hazards

Eigenschaften

IUPAC Name |

7-bromo-6-chloro-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClN/c10-7-5-9-6(4-8(7)11)2-1-3-12-9/h4-5,12H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHLWJIMRANGKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2NC1)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-4(1H)-one](/img/structure/B2799419.png)

![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2799431.png)

![[5-(4-Fluorophenyl)-2-methylpyrazol-3-yl]-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2799432.png)

![(2-Chlorophenyl)-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2799438.png)

![Methyl 3-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2799441.png)

![2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone](/img/structure/B2799442.png)